molecular formula C9H10F3N3 B11886888 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B11886888
M. Wt: 217.19 g/mol
InChI Key: KMRUCLPZDKDELP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic compound featuring a quinazoline core with a trifluoromethyl group at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-(trifluoromethyl)benzaldehyde with ethylenediamine under acidic conditions to form the quinazoline ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of tetrahydroquinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)quinazoline: Lacks the tetrahydro component, making it less flexible.

    4-Aminoquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(Trifluoromethyl)-4-aminobenzimidazole: Similar structure but with a benzimidazole core instead of quinazoline.

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to the combination of the trifluoromethyl group and the tetrahydroquinazoline core. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications .

Properties

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(13)15-8/h1-4H2,(H2,13,14,15)

InChI Key

KMRUCLPZDKDELP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C(F)(F)F)N

Origin of Product

United States

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